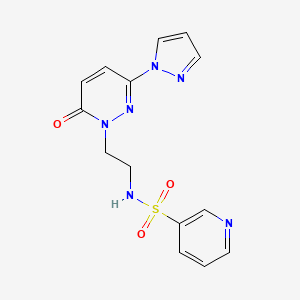
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide" is a heterocyclic compound that contains several functional groups and rings, including pyridine, pyridazine, pyrazole, and sulfonamide. These structural features suggest that the compound could have potential biological activity, given that sulfonamides are known for their antibacterial properties and pyridine derivatives have been explored for various pharmacological activities.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized using multistep reactions starting from 4-chloropyridine-3-sulfonamide . Similarly, other heterocyclic compounds containing a sulfonamido moiety were synthesized by reacting a precursor with different active methylene compounds . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route would depend on the availability of starting materials and the desired functional group transformations.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar geometry around the pyridazine ring, with potential for conjugation extending through the pyridine and pyrazole rings. This conjugation could affect the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets. Docking studies of similar compounds have shown how they might bind to biological enzymes such as Candida albicans lanosterol 14α-demethylase , suggesting that a similar analysis could be informative for understanding the biological interactions of the compound .
Chemical Reactions Analysis
The presence of the sulfonamide group in the compound suggests that it could undergo typical reactions associated with this functional group, such as substitution or elimination. The pyridine and pyrazole rings could also participate in electrophilic substitution reactions, given their nitrogen-containing heterocycles. The reactivity of similar compounds has been explored, with some being used to synthesize various heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and the sulfonamide group could result in the compound having a relatively high melting point and being soluble in polar solvents. The fluorescence properties of related compounds, such as 1,3-diarylated imidazo[1,5-a]pyridines, have been reported , suggesting that the compound might also exhibit fluorescence, which could be useful for biological imaging applications.
Aplicaciones Científicas De Investigación
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including derivatives similar to the specified compound, has been investigated for their antibacterial properties. These compounds have shown high activity against various bacterial strains, indicating their potential as antibacterial agents. For example, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, revealing that eight compounds exhibited significant antibacterial activity Azab, Youssef, & El‐Bordany, 2013.
Antimicrobial Applications
A series of pyridines and pyridine-based sulfa-drugs have been reported as antimicrobial agents. These compounds, including structures similar to the one of interest, were synthesized and showed significant antimicrobial activity. El‐Sayed et al. (2017) detailed the design, synthesis, and antimicrobial activity of these compounds, with some exhibiting significant efficacy against a range of microbial species El‐Sayed, Moustafa, El-Torky, & El-Salam, 2017.
Anticancer and Radiosensitizing Potential
Novel sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their anticancer activity and radiosensitizing properties. Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized a series of sulfonamide derivatives and tested them for in vitro anticancer activity, finding several compounds that showed higher activity than doxorubicin, a commonly used chemotherapy drug. Additionally, some of these compounds were evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizers Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015.
Hybrid Compound Development
The development of sulfonamide-based hybrid compounds has been explored for their biological activities. These hybrids combine sulfonamides with other biologically active scaffolds, aiming to enhance their therapeutic properties. Recent advances in two-component sulfonamide hybrids have shown a range of pharmacological activities, including antibacterial, anti-obesity, diuretic, hypoglycemic, and antitumor effects. Ghomashi, Ghomashi, Aghaei, and Massah (2022) reviewed the design and biological activity of sulfonamide hybrids, highlighting their significant potential in medicinal chemistry Ghomashi, Ghomashi, Aghaei, & Massah, 2022.
Propiedades
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c21-14-5-4-13(19-9-2-7-16-19)18-20(14)10-8-17-24(22,23)12-3-1-6-15-11-12/h1-7,9,11,17H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALZIUMDTWPBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)
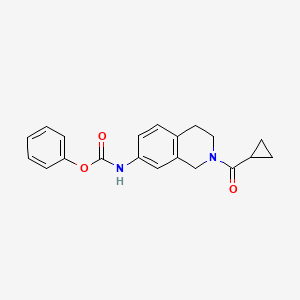

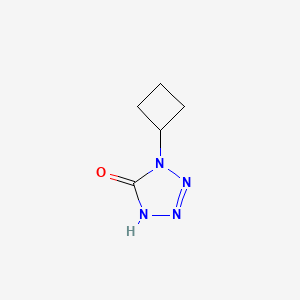
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)
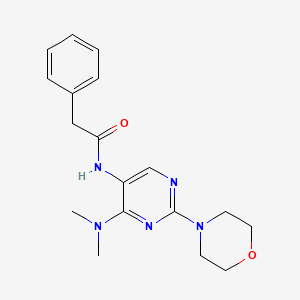
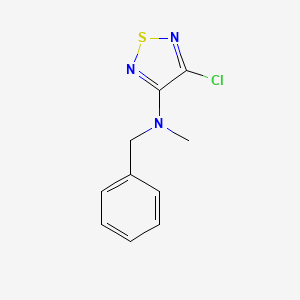
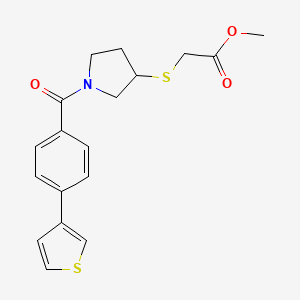
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
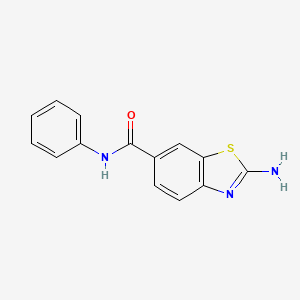
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)